molecular formula C22H25FN6O2 B607679 GNE-272

GNE-272

Cat. No.: B607679
M. Wt: 424.5 g/mol
InChI Key: NKOJNOBJGYTLLZ-KRWDZBQOSA-N
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Description

Novel potent and selective probe for the Bromodomains of CBP/EP300
GNE-272 is a potent and selective in Vivo Probe for the Bromodomains of CBP/EP300 (CBP IC50 = 0.02 μM, EP300 IC50 = 0.03 μM, BRET IC50 = 0.41 μM, BRD4 C50 = 13 μM). This compound showed a marked antiproliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo that corresponds with antitumor activity in an AML tumor model. CBP has also been implicated in neurological disorders where a CBP bromodomain inhibitor has been shown to reduce expression of a regulator of G-protein signaling (RGS4).

Mechanism of Action

Target of Action

GNE-272 is a potent and selective inhibitor of the bromodomains of CBP/EP300 . These are transcription factors that play a crucial role in regulating gene expression .

Mode of Action

This compound interacts with its targets, the bromodomains of CBP/EP300, by preventing their binding to acetylated histones . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression .

Biochemical Pathways

The inhibition of CBP/EP300 bromodomains by this compound affects various biochemical pathways. One significant effect is the downregulation of genes associated with super-enhancers . These super-enhancers are occupied by high levels of androgen receptor (AR) in certain cells . The treatment with this compound results in a decrease in H3K27ac levels at AR-binding sites .

Pharmacokinetics

This compound has been reported to have good oral bioavailability . It demonstrates low clearance following a 1 mg/kg intravenous dose in a mouse PK experiment and reaches an unbound Cmax of 26 μM when dosed at 100 mg/kg .

Result of Action

The molecular and cellular effects of this compound’s action include a marked antiproliferative effect in hematologic cancer cell lines and modulation of MYC expression in vivo . This corresponds with antitumor activity in an AML tumor model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of DHT (dihydrotestosterone) has been shown to affect the interaction of this compound with AR-driven transcription in a luciferase reporter assay .

Biological Activity

GNE-272 is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships, in vitro and in vivo efficacy, and relevant case studies.

Overview of this compound

This compound is a selective small molecule inhibitor targeting the bromodomain and extraterminal (BET) family of proteins, specifically the CBP/EP300 bromodomain. Its discovery was guided by structure-activity relationship (SAR) studies that optimized its pharmacokinetic properties while maintaining potency against various cancer cell lines.

Structure-Activity Relationship (SAR)

The optimization process for this compound involved several key modifications to enhance its biological activity:

  • Potency : this compound demonstrated an IC50 of 0.02 μM in TR-FRET assays and 0.41 μM in BRET assays, indicating strong binding affinity to the target bromodomain .
  • Selectivity : The compound showed selectivity with an IC50 of 13 μM against BRD4(1), highlighting its potential for reduced off-target effects .
  • Stability : Improvements in microsomal stability and permeability were crucial for its efficacy in vivo.

In Vitro Studies

This compound has exhibited significant antiproliferative effects across various hematologic cancer cell lines. Notably, it modulates MYC expression, which is critical in tumor growth and proliferation. The compound's ability to induce apoptosis was assessed through multiple assays:

Assay TypePurposeKey Findings
Cell Viability Assays Measure cytotoxicitySignificant reduction in viability at low concentrations .
Apoptosis Assays Evaluate apoptotic inductionIncreased annexin V positivity indicating apoptosis .
Cell Cycle Analysis Determine effects on cell cycle progressionArrest observed at G1/S checkpoint .

In Vivo Efficacy

In animal models, this compound demonstrated substantial antitumor activity. In a study involving acute myeloid leukemia (AML) xenografts, treatment with this compound resulted in significant tumor regression compared to control groups. The compound's mechanism of action involves modulation of MYC-dependent transcriptional programs, which are often dysregulated in cancers.

Case Studies

A notable case study involved the use of this compound in a patient-derived xenograft (PDX) model of clear cell adenocarcinoma. The study aimed to evaluate treatment resistance and response to therapies:

  • Initial Treatment : The PDX model initially responded to standard therapies (gemcitabine/nivolumab), but resistance developed over time.
  • Resistance Mechanisms : Analysis revealed upregulation of genes involved in drug metabolism (e.g., CYP2C18, UGT2A) and DNA repair pathways (e.g., XPA, FANCL), correlating with treatment failure .
  • Predictive Modeling : The integration of PDX models with clinical data allowed for accurate predictions regarding treatment response and resistance development.

Properties

IUPAC Name

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOJNOBJGYTLLZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of GNE-272 and how does it impact downstream cellular processes?

A1: this compound is a potent and selective inhibitor of the bromodomain of CREB Binding Protein (CBP) and E1A Binding Protein P300 (EP300) [, ]. These proteins are transcriptional coactivators involved in various cellular processes, including gene expression regulation, cell growth and differentiation. This compound binds to the bromodomain of CBP/EP300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of the protein-protein interaction inhibits the transcriptional activity of CBP/EP300, leading to downstream effects on gene expression and ultimately influencing cellular processes like proliferation. For example, this compound has shown antiproliferative effects in hematologic cancer cell lines and modulates MYC expression in vivo, resulting in antitumor activity in an AML tumor model [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and how did it guide the development of more potent and selective CBP/EP300 inhibitors?

A2: Initial structure-activity relationship (SAR) studies with this compound focused on targeting the LPF shelf, ZA loop, and acetylated lysine binding regions of the CBP bromodomain []. This led to the identification of analogs with improved potency. Further optimization efforts for selectivity and in vivo properties resulted in GNE-781, a significantly more potent and selective CBP inhibitor []. The development of GNE-781 involved constraining the aniline moiety of this compound into a tetrahydroquinoline motif, leading to increased selectivity over BRD4(1). Subsequent modifications targeting the LPF shelf, BC loop, and KAc regions further enhanced potency and selectivity []. These studies demonstrate the importance of structure-based design and SAR optimization in developing potent and selective CBP/EP300 inhibitors.

Q3: What preclinical data supports the use of this compound as a potential therapeutic agent?

A3: this compound demonstrated promising preclinical results, showing a marked antiproliferative effect in hematologic cancer cell lines []. It effectively modulates MYC expression in vivo, a key regulator of cell growth and proliferation often dysregulated in cancer. Importantly, this translated into significant antitumor activity in an AML tumor model []. These findings highlight the therapeutic potential of this compound, particularly in hematological malignancies.

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